6-ethoxyquinoline absorption and emission fluorescence spectra

6-ethoxyquinoline absorption and emission fluorescence spectra

An In-depth Technical Guide to the Absorption and Emission Fluorescence Spectra of 6-Ethoxyquinoline

Foreword: A Note on the Analog 6-Methoxyquinoline

This guide provides a comprehensive technical overview of the photophysical properties of 6-ethoxyquinoline. It is important to note that while 6-ethoxyquinoline is a compound of significant interest, the available body of published research is more extensive for its close structural analog, 6-methoxyquinoline (6MQ). The primary difference is the substitution of a methoxy (-OCH₃) group for an ethoxy (-OCH₂CH₃) group at the 6-position. Both are electron-donating alkoxy groups, and their influence on the electronic structure of the quinoline core is highly similar. Therefore, this guide will leverage the well-documented data of 6MQ as a reliable proxy to explain the fundamental principles, spectral characteristics, and environmental sensitivities of 6-ethoxyquinoline, a standard and accepted practice in comparative photophysical studies.

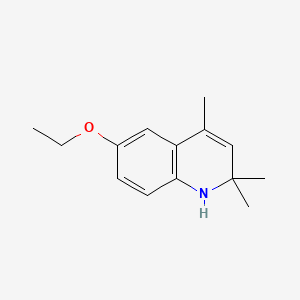

Introduction to 6-Ethoxyquinoline: A Versatile Fluorophore

6-Ethoxyquinoline belongs to the quinoline family of heterocyclic aromatic compounds, a core structure found in many pharmaceuticals (e.g., quinine) and functional dyes. Its fluorescence properties make it a valuable tool for researchers in materials science, biochemistry, and drug development. The quinoline ring system provides the fundamental chromophore, while the electron-donating ethoxy group at the 6-position modulates the electronic transitions, enhancing its fluorescence characteristics.

Understanding the absorption and emission spectra of 6-ethoxyquinoline is critical for its effective application as a fluorescent probe, sensor, or labeling agent. This guide delves into the core photophysical principles governing its behavior, the profound influence of its local environment, and the standardized protocols for its spectral characterization.

Core Photophysical Principles: The Journey of a Photon

The interaction of light with a fluorophore like 6-ethoxyquinoline is governed by the principles of electronic excitation and relaxation, often visualized using a Jablonski diagram.

-

Absorption (Excitation): The process begins when a molecule absorbs a photon of light, promoting an electron from its ground electronic state (S₀) to a higher energy excited singlet state (S₁). This is a very fast process, occurring on the femtosecond (10⁻¹⁵ s) timescale. The energy of the absorbed photon must precisely match the energy difference between the vibrational and electronic levels of the S₀ and S₁ states.

-

Vibrational Relaxation & Internal Conversion: Following excitation, the molecule is typically in a higher vibrational level of the S₁ state. It rapidly loses this excess vibrational energy as heat to the surrounding solvent molecules, relaxing to the lowest vibrational level of the S₁. This non-radiative process is extremely fast (picoseconds, 10⁻¹² s).

-

Fluorescence Emission: From the lowest vibrational level of the S₁, the molecule can return to the ground state (S₀) by emitting a photon. This radiative process is known as fluorescence. Because energy is lost during vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon. This energy difference between the absorption and emission maxima is termed the Stokes Shift .

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

Spectral Characteristics of 6-Ethoxyquinoline

Absorption Spectrum

The absorption spectrum of 6-ethoxyquinoline (and 6MQ) in various solvents typically shows structured bands in the UV region, corresponding to π→π* electronic transitions within the aromatic quinoline system. In non-polar solvents like cyclohexane, vibronic structures may be resolved.[1] However, as solvent polarity increases, these fine structures often blur into broader absorption bands. The absorption maximum is generally less sensitive to solvent polarity compared to the emission spectrum.[1]

Fluorescence Emission Spectrum & Solvatochromism

A key feature of 6-ethoxyquinoline's photophysics is its sensitivity to the solvent environment, a phenomenon known as solvatochromism. The excited state (S₁) of the molecule is significantly more polar than its ground state (S₀), which is attributed to an intramolecular charge transfer (ICT) character upon excitation.[2][3][4][5]

-

In Non-Polar Solvents: The emission spectrum appears at shorter wavelengths (higher energy).

-

In Polar Solvents: Polar solvent molecules reorient around the more polar excited state, stabilizing it and lowering its energy level. This results in a bathochromic (red) shift of the fluorescence emission to longer wavelengths (lower energy).[1] This effect is clearly demonstrated in studies of 6MQ, where the emission maximum shifts significantly to the red with increasing solvent polarity.[1]

The significant Stokes shift observed in polar solvents is a direct consequence of this excited-state stabilization and the change in dipole moment between the ground and excited states.[2][4][5]

Factors Influencing Absorption and Emission Spectra

The precise absorption and emission wavelengths and intensities are not intrinsic constants but are critically dependent on the molecule's immediate chemical environment.

The Profound Effect of pH

The quinoline ring contains a nitrogen atom that is basic and can be protonated in acidic conditions. This protonation dramatically alters the electronic structure and, consequently, the photophysical properties.

-

Neutral Form (6EQ): Exists in neutral or basic solutions.

-

Protonated Form (6EQH⁺): In acidic solutions, the nitrogen atom accepts a proton, forming a quinolinium cation. This protonated form has distinct absorption and fluorescence spectra compared to the neutral form.[6] Studies on 6MQ show that the protonated form is a stronger base in the excited state, influencing proton exchange dynamics.[7] This pH sensitivity allows 6-ethoxyquinoline to be used as a pH-responsive fluorescent probe.[8]

Fluorescence Quenching

Fluorescence quenching is any process that decreases the fluorescence intensity. For 6-ethoxyquinoline, a prominent quenching mechanism is collisional (dynamic) quenching by halide ions, such as chloride (Cl⁻).[9] In this process, the halide ion collides with the excited fluorophore, providing a non-radiative pathway for it to return to the ground state. The efficiency of this quenching is described by the Stern-Volmer relationship.[9] This property is the basis for using quinoline derivatives as highly sensitive fluorescent sensors for detecting halide ions in aqueous media.[9][10]

Caption: Key environmental factors influencing the spectral properties of 6-ethoxyquinoline.

Experimental Protocols for Spectral Characterization

To ensure accuracy and reproducibility, standardized protocols must be followed. The following sections describe self-validating methodologies for characterizing the spectral properties of 6-ethoxyquinoline.

Protocol: Measurement of Absorption and Fluorescence Spectra

This workflow outlines the essential steps for acquiring high-quality spectral data.

Causality Statement: The use of spectroscopic grade solvents is non-negotiable, as trace impurities in lower-grade solvents can fluoresce, leading to artifactual signals and inaccurate data.[2] A low sample concentration (in the micromolar range) is critical to avoid inner-filter effects and concentration-dependent phenomena like dimer formation, which can alter the emission spectrum.[1]

Step-by-Step Methodology:

-

Reagent & Sample Preparation:

-

Procure 6-ethoxyquinoline of the highest possible purity (>98%).

-

Use spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile, water).

-

Prepare a concentrated stock solution (e.g., 1 mM) in a suitable solvent like ethanol.

-

From the stock, prepare a dilute working solution (e.g., 1-10 µM) in the solvent of interest. Ensure the final absorbance at the excitation wavelength is below 0.1 to maintain linearity and avoid inner-filter effects.

-

-

Instrumentation & Calibration:

-

Use a calibrated UV-Visible spectrophotometer for absorption measurements and a spectrofluorometer for emission measurements.

-

Use a 1 cm path length quartz cuvette for all measurements.

-

-

Absorption Spectrum Acquisition:

-

Record a baseline spectrum using a cuvette filled only with the solvent (the "blank").

-

Rinse the cuvette with the sample solution, then fill it.

-

Measure the absorption spectrum of the sample over the desired range (e.g., 250-450 nm).

-

Identify the wavelength of maximum absorbance (λₘₐₓ). This will be used as the excitation wavelength for fluorescence measurements.

-

-

Fluorescence Spectrum Acquisition:

-

Set the excitation wavelength on the spectrofluorometer to the λₘₐₓ determined from the absorption spectrum.

-

Set the excitation and emission slit widths (e.g., 5 nm each) to balance signal intensity with spectral resolution.[11]

-

Record a blank spectrum of the pure solvent to check for impurities and Raman scattering peaks.

-

Measure the emission spectrum of the sample, scanning from a wavelength slightly longer than the excitation wavelength to a longer wavelength (e.g., from λₑₓ + 10 nm to 600 nm).

-

Identify the wavelength of maximum fluorescence emission.

-

Caption: Experimental workflow for acquiring absorption and fluorescence spectra.

Protocol: Relative Fluorescence Quantum Yield (Φ) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Step-by-Step Methodology:

-

Select a Standard: Choose a reference standard whose absorption and emission spectra overlap with the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard for the blue-violet region.[12]

-

Prepare Solutions: Prepare a series of dilutions for both the 6-ethoxyquinoline sample and the standard in the same solvent.

-

Measure Absorbance: Measure the absorbance of all solutions at the same excitation wavelength. Adjust concentrations so that the absorbance values are below 0.1 and create a range of values (e.g., 0.02, 0.04, 0.06, 0.08, 0.1).

-

Measure Fluorescence: Record the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for all measurements.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each measurement.

-

Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the slope (Gradient) of each line.

-

-

Calculate Quantum Yield: Use the following equation:

Φₓ = Φₛ * (Gradₓ / Gradₛ) * (nₓ² / nₛ²)

Where:

-

Φ is the quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

-

n is the refractive index of the solvent.

-

Subscripts x and s refer to the sample and the standard, respectively.[13]

-

Data Summary and Interpretation

The following table summarizes typical spectral data for the analog 6-methoxyquinoline (6MQ) in various solvents, illustrating the solvatochromic effect. Similar trends are expected for 6-ethoxyquinoline.

| Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | ~325 | ~350 | ~2100 |

| Dioxane | ~326 | ~360 | ~2800 |

| Acetonitrile | ~325 | ~385 | ~4700 |

| Ethanol | ~326 | ~395 | ~5300 |

| Water | ~325 | ~450 | ~8300 |

| Data synthesized from trends described in cited literature for 6-methoxyquinoline.[1] |

Interpretation: The dramatic increase in the Stokes shift from non-polar cyclohexane to highly polar water provides strong evidence for a highly polar excited state, characteristic of molecules with significant intramolecular charge transfer character.[2][3]

Conclusion

6-Ethoxyquinoline is a fluorophore with rich and environment-sensitive photophysical properties. Its absorption is rooted in the π-electron system of the quinoline core, while its fluorescence emission is highly dependent on solvent polarity and pH due to the intramolecular charge transfer character of its excited state. This sensitivity makes it not just a fluorescent molecule, but a potential tool for probing local environments, detecting specific ions, and developing smart materials. The protocols and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to accurately characterize and effectively utilize the unique spectral properties of 6-ethoxyquinoline in their work.

References

-

ResearchGate. (n.d.). Table 1 . Fluorescence emission characteristics of 6-methoxy quinoline... Retrieved from ResearchGate. [Link]

-

Varma, T. Y., Joshi, S., & Pant, D. D. (2013). Estimation of Ground and Excited State Dipole Moments of 6-Methoxyquinoline from Solvatochromic Effect on Absorption and Fluorescence Spectra. AIP Conference Proceedings, 1536(1), 77-78. [Link]

-

ResearchGate. (n.d.). Estimation of Ground and Excited State Dipole Moments of 6-Methoxyquinoline from Solvatochromic Effect on Absorption and Fluorescence Spectra | Request PDF. Retrieved from ResearchGate. [Link]

-

Poizat, O., Buntinx, G., & Lauret, G. (2004). Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution. The Journal of Physical Chemistry A, 108(13), 2485–2496. [Link]

-

ResearchGate. (n.d.). The effect of ionic strength and surfactant on the dynamic quenching of 6-methoxyquinoline by halides | Request PDF. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Fluorescence quenching of 6-methoxyquinoline: An indicator for sensing chloride ion in aqueous media | Request PDF. Retrieved from ResearchGate. [Link]

-

Schulman, S. G., Threatte, R. M., Capomacchia, A. C., & Paul, W. L. (1974). Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media. Journal of Pharmaceutical Sciences, 63(6), 876–880. [Link]

-

Rode, M. F., et al. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. Molecules, 29(4), 795. [Link]

-

ResearchGate. (n.d.). Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions | Request PDF. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline. Retrieved from ResearchGate. [Link]

-

Sciforum. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline- 3,4-dicarbonitriles. Retrieved from Sciforum. [Link]

-

Schulman, S. G., et al. (1974). Fluorescence of 6-methoxyquinoline, Quinine, and Quinidine in Aqueous Media. Journal of Pharmaceutical Sciences, 63(6), 876-80. [Link]

-

Wang, Y., et al. (2018). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances, 8(30), 16823–16828. [Link]

-

Elsevier. (2023). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry, 16(10), 105151. [Link]

-

Koniappan, R., & Chidambaram, N. (2006). Measurement of changes in cell volume based on fluorescence quenching. American Journal of Physiology-Cell Physiology, 290(1), C243-C250. [Link]

-

ACS Publications. (2022). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. ACS Omega, 7(24), 20605–20618. [Link]

-

Varma, Y. T., & Pant, D. D. (2015). Effect of Nanosize Micelles of Ionic and Neutral Surfactants on the Photophysics of Protonated 6-methoxyquinoline: Time-Resolved Fluorescence Study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 138, 637-646. [Link]

-

National Institutes of Health. (2010). Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. Bioorganic & Medicinal Chemistry Letters, 20(6), 1954–1957. [Link]

-

PubMed. (2022). Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline. Journal of Molecular Liquids, 348, 118037. [Link]

-

Research Square. (2022). Activity control of pH-responsive photosensitizer bis(6-quinolinoxy)P(V)tetrakis(4-chlorophenyl)por. Preprint. [Link]

-

ResearchGate. (n.d.). Solvatochromism and Estimation of Ground and Excited State Dipole Moments of 6-aminoquinoline. Retrieved from ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media [laur.lau.edu.lb:8443]

- 8. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]